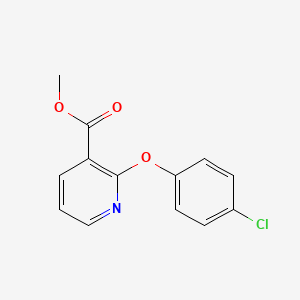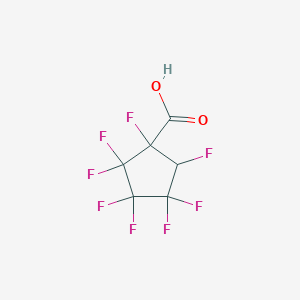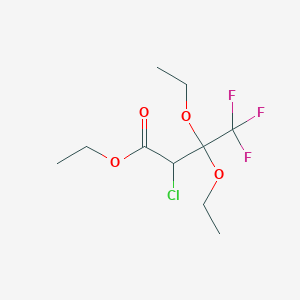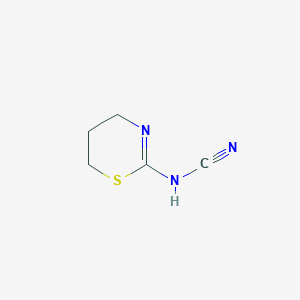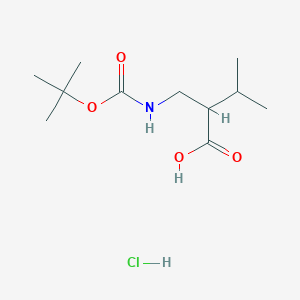
t-Butyl (4-bromobutyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl (4-bromobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2 . It is also known as tert-butyl (4-(bromomethyl)benzyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a t-butyl group and a 4-bromobutyl group . The average mass of the molecule is 300.191 Da and the monoisotopic mass is 299.052094 Da .Applications De Recherche Scientifique
T-BuBMC has a wide range of applications in scientific research. It is widely used in organic synthesis as a versatile intermediate compound, and is also used as a reagent in various reactions. It is also used in the synthesis of peptides, proteins, and other biomolecules. In addition, t-BuBMC is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents.
Mécanisme D'action
Mode of Action
As a carbamate derivative, it may potentially interact with its targets through the formation of covalent bonds, but this is speculative and would need to be confirmed through experimental studies .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies .
Result of Action
Its effects would likely depend on its specific targets and the context of its use .
Avantages Et Limitations Des Expériences En Laboratoire
T-BuBMC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, t-BuBMC can be toxic to certain cell types, and should be used with caution in experiments involving living cells.
Orientations Futures
There are a number of potential future directions for t-BuBMC. It could be used in the development of new pharmaceuticals and other compounds. It could also be used in the development of new methods for modulating gene expression and other biochemical pathways. In addition, t-BuBMC could be used to study the structure and function of proteins and other biomolecules, and to develop new methods for manipulating these molecules. Finally, t-BuBMC could be used in the development of new methods for targeting specific cell types and tissues.
Méthodes De Synthèse
T-BuBMC is a relatively simple compound to synthesize. The most common method for synthesizing t-BuBMC is by reacting t-Butyl (4-bromobutyl)(methyl)carbamate bromide with methyl carbamate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction is generally carried out in a 1:1 molar ratio, with a slight excess of the this compound bromide to ensure complete reaction. The reaction is typically complete within 24 hours.
Propriétés
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUPIPOOFDSKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


